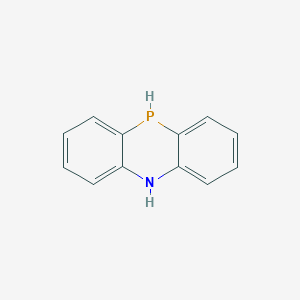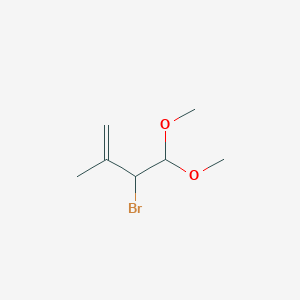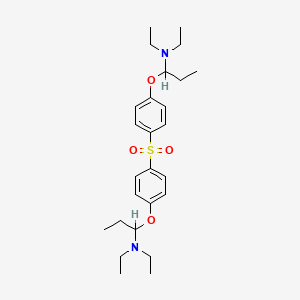
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes two phenyl rings connected by a sulfonyl group and substituted with alpha-diethylaminopropoxy groups. This structural configuration imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone typically involves the reaction of 4-(alpha-diethylaminopropoxy)phenyl derivatives with a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
4-(alpha-diethylaminopropoxy)phenyl derivative+sulfonyl chloride→Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the alpha-diethylaminopropoxy groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-(4-aminophenoxy)phenyl) sulfone: Known for its use in polymer synthesis and as a curing agent for epoxy resins.
Bis(4-(3-aminophenoxy)phenyl) sulfone: Utilized in the production of high-performance polymers and as a monomer in copolymer synthesis.
Uniqueness
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of alpha-diethylaminopropoxy groups enhances its solubility and reactivity compared to other sulfones. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Propiedades
Número CAS |
63980-03-0 |
|---|---|
Fórmula molecular |
C26H40N2O4S |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
1-[4-[4-[1-(diethylamino)propoxy]phenyl]sulfonylphenoxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C26H40N2O4S/c1-7-25(27(9-3)10-4)31-21-13-17-23(18-14-21)33(29,30)24-19-15-22(16-20-24)32-26(8-2)28(11-5)12-6/h13-20,25-26H,7-12H2,1-6H3 |
Clave InChI |
UFCJHHFRDMVQEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(N(CC)CC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


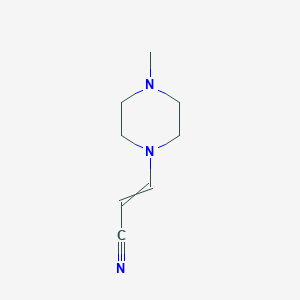
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
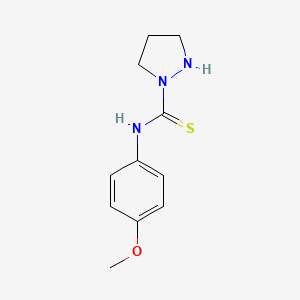
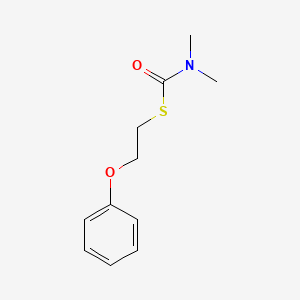
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
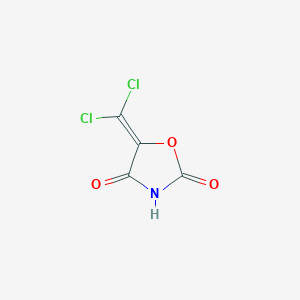
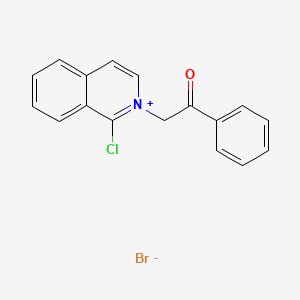
![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
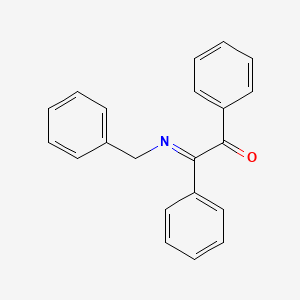
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
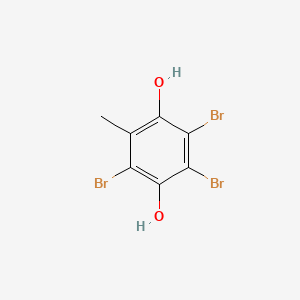
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
